7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is an organic compound classified under tetrahydroisoquinolines, which are tetrahydrogenated derivatives of isoquinoline. This compound is notable for its structural complexity and potential applications in medicinal chemistry. It is characterized by the presence of an iodine atom at the 7-position of the tetrahydroisoquinoline framework and a carboxylic acid functional group at the 3-position.
The chemical formula for 7-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is , with an average molecular weight of approximately 259.0869 g/mol . This compound is not widely recognized as a naturally occurring metabolite but has been identified in specific human exposures .
The synthesis of 7-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvent systems) and yields are crucial for optimizing these synthetic pathways.
The molecular structure of 7-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be represented by its SMILES notation: OC(=O)C1CC2=CC=CC=C2CN1
, indicating a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and iodine (I) atoms.
Key structural data include:
7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing derivatives with enhanced biological activities.
Key physical properties include:
Chemical properties include:
7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has potential applications in various fields:
The ongoing research into this compound's properties and reactions continues to reveal its potential significance in drug discovery and development .
The introduction of radioactive iodine atoms into the tetrahydroisoquinoline (THIQ) core represents a critical step for developing single-photon emission computed tomography (SPECT) tracers. This process demands precise control over regioselectivity, radiochemical yield (RCY), and purity to ensure biological relevance and diagnostic utility.
IODO-GEN (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) has emerged as the oxidant of choice for regioselective radioiodination of THIQ derivatives due to its water-insolubility, minimal protein damage, and operational simplicity. The reagent functions through an electrophilic mechanism where iodide oxidation generates an iodonium ion (I⁺), which attacks electron-rich aromatic positions of the isoquinoline scaffold. For 7-hydroxylated THIQ precursors, the ortho-position to the phenol group exhibits heightened nucleophilicity, favoring C-8 iodination. However, modifications to the THIQ scaffold can redirect iodination to the C-7 position when required for specific tracer design [9].
Standardized protocols involve coating reaction vials with IODO-GEN (0.1 mg/mL in dichloromethane) followed by solvent evaporation under inert gas to form a thin, reactive film. The THIQ precursor (5-10 µg) dissolved in phosphate buffer (pH 7.5) is introduced to the vial along with sodium [[123/131/125]I]iodide (500 µCi per 100 µg precursor). The reaction proceeds at room temperature for 30-45 seconds with gentle agitation, achieving near-complete conversion without extended exposure to oxidative stress. This method delivers RCY of 80 ± 15% with radiochemical purity >98% after high-performance liquid chromatography (HPLC) purification – critical metrics for clinical-grade tracer production [2] [6] [10].
Table 1: Optimized IODO-GEN Radiolabeling Protocol for THIQ Derivatives
Parameter | Optimal Condition | Function/Impact |
---|---|---|
IODO-GEN Concentration | 0.1 mg/mL in DCM | Forms uniform coating; drives complete oxidation |
Reaction Solvent | 50mM Phosphate buffer, pH 7.5 | Maintains protein stability; optimal pH for iodination |
Reaction Time | 30-45 seconds | Minimizes oxidative damage; maximizes incorporation |
Temperature | Room temperature (20-25°C) | Balances reaction kinetics and stability |
Precursor Amount | 5-10 µg per reaction | Ensures high molar activity; minimizes side products |
Purification | Reverse-phase HPLC | Removes unreacted iodide; achieves >98% purity |
The preparation of precursors for radioiodination requires flexible synthetic routes to access regioselectively substituted THIQ cores. Strategic functionalization at C-6, C-7, or C-8 positions enables subsequent derivatization while preserving the C-3 carboxylic acid essential for amino acid transporter recognition.
The Sandmeyer reaction provides a robust pathway for introducing iodine at specific positions via diazonium intermediates. For THIQ systems, this typically begins with 7- or 6-nitro-THIQ-3-carboxylic acids synthesized through base-catalyzed cyclization of diethyl acetamidomalonate with α,α-dibromo-4-nitro-o-xylene. Catalytic hydrogenation (10% Pd/C, H₂ atmosphere) reduces the nitro group to the corresponding aniline, which undergoes diazotization with sodium nitrite under acidic conditions (0-5°C). The unstable diazonium salt is immediately treated with potassium iodide, yielding the iodo-THIQ derivative with regiochemical fidelity [1].
Critical modifications enhance yield and applicability for radiopharmaceutical precursors:
This versatility makes Sandmeyer-derived iodination indispensable for producing non-radioactive reference standards and cold precursors for electrophilic radioiodination where direct labeling proves challenging.
Catalytic hydrogenation serves as the cornerstone for converting nitro-THIQ intermediates to anilines essential for Sandmeyer chemistry. Palladium on carbon (Pd/C) remains the benchmark catalyst, typically employed at 0.5-5% w/w loading under moderate hydrogen pressure (1-4 atm). The reaction proceeds via nitroso and hydroxylamine intermediates before yielding the primary aniline. For acid-sensitive THIQ derivatives, optimized conditions include neutral pH buffers (e.g., phosphate or acetate) at 80-110°C to prevent decarboxylation while achieving >95% conversion within 30-60 minutes [1] [8].
Catalyst design profoundly influences efficiency and selectivity. Highly oleophilic carbon supports with oil absorption capacities >200 lbs linseed oil/100 lbs carbon (e.g., acetylene black) enhance performance by promoting substrate adsorption near active palladium sites. This architecture achieves reduction rates of 167 parts dinitrotoluene per minute per part palladium – a benchmark applicable to nitro-THIQ systems. Promoters like iron hydroxide (0.1-0.5% w/w) further boost activity by facilitating hydrogen dissociation and transfer, while minimizing over-reduction to cyclohexylamines [8].
Table 3: Catalytic Hydrogenation Conditions for Nitro-THIQ Derivatives
Parameter | Standard Conditions | Enhanced Conditions | Impact on Conversion |
---|---|---|---|
Catalyst | 10% Pd/C (standard carbon) | 5% Pd/oleophilic carbon (oil absorption >200) | ↑ Rate by 40-60%; ↓ tar formation |
Catalyst Loading | 1-2% w/w relative to substrate | 0.1-0.5% w/w with Fe(OH)₃ promoter | ↑ Turnover number; ↓ metal leaching |
Temperature | 60-80°C | 80-110°C | ↑ Kinetics; risk decarboxylation >100°C |
H₂ Pressure | 1-2 atm | 3-5 atm (controlled) | ↑ Completion in <30 min |
Solvent System | Methanol or ethanol | Methanol/water (4:1 v/v) | ↑ Substrate solubility; ↓ catalyst poisoning |
Reaction Time | 2-4 hours | 30-90 minutes | ↓ Byproduct formation |
For radiopharmaceutical workflows, continuous-flow hydrogenation offers advantages by maintaining consistent catalyst exposure and minimizing handling of radioactive intermediates. Raman spectroscopy provides real-time monitoring of nitro-group consumption (characteristic peak at 1350 cm⁻¹ disappearance) and hydroxylamine intermediate formation (1540 cm⁻¹ transient peak), enabling precise reaction control – a critical consideration when processing precious radiolabeled precursors [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1